5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines It is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
Mechanism of Action
Target of Action
Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is similar to our compound of interest, have been found to inhibit the influenza virus rna polymerase pa–pb1 subunit heterodimerization .
Biochemical Pathways
Related [1,2,4]triazolo[1,5-a]pyrimidines have been reported to modulate calcium channels , which play crucial roles in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression .
Result of Action
Related [1,2,4]triazolo[1,5-a]pyrimidines have shown promising antiproliferative activities against various cancer cells .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation .
Molecular Mechanism
Similar compounds have been shown to inhibit CDK2, suggesting that 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine may also interact with this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the annulation of a triazole ring to a pyridine ring. One common method involves the reaction of 2-chloropyridine with hydrazine hydrate to form 2-hydrazinopyridine. This intermediate is then cyclized with methyl isocyanate under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 5-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be formed.
Oxidation Products: N-oxides of the triazole ring.
Reduction Products: Corresponding amines.
Scientific Research Applications
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with a hydroxyl group instead of chlorine.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Another similar compound with a hydroxyl group.
Uniqueness
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the chlorine atom, which can be a site for further functionalization.
Properties
IUPAC Name |
5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-6(8)11-7(3-5)9-4-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQABKUWTQOZTIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429385 | |
Record name | 5-Chloro-7-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878259-99-5 | |
Record name | 5-Chloro-7-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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